![molecular formula C12H16O2S B14347030 3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid CAS No. 94416-63-4](/img/structure/B14347030.png)
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid is an organic compound with a molecular formula of C12H16O2S This compound features a sulfanyl group attached to a propanoic acid moiety, with a 3,4-dimethylphenyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid typically involves the reaction of 3,4-dimethylbenzyl chloride with thiolpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}butanoic acid: Similar structure with an additional carbon in the alkyl chain.
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}acetic acid: Similar structure with a shorter alkyl chain.
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}benzoic acid: Similar structure with a benzene ring instead of a propanoic acid moiety.
Uniqueness
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
94416-63-4 |
|---|---|
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
3-[(3,4-dimethylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-9-3-4-11(7-10(9)2)8-15-6-5-12(13)14/h3-4,7H,5-6,8H2,1-2H3,(H,13,14) |
Clé InChI |
ALMVUZIIWQGOCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CSCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


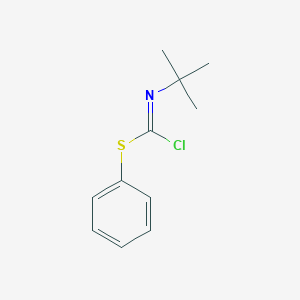
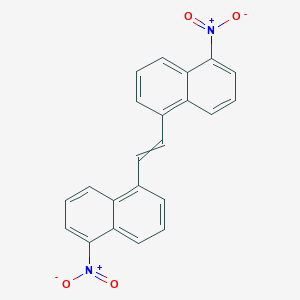
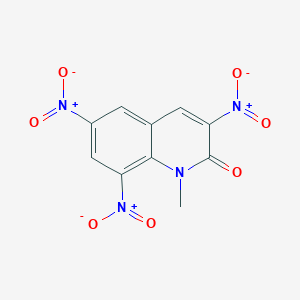
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)

![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)

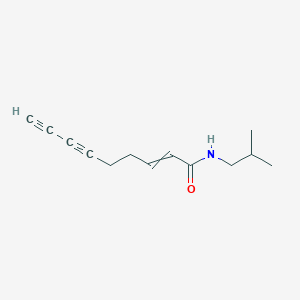
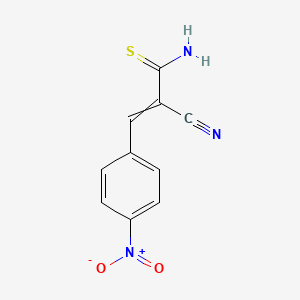
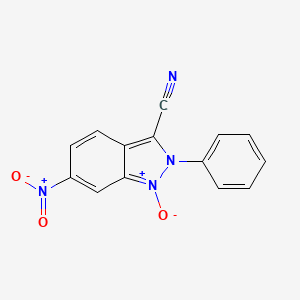
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
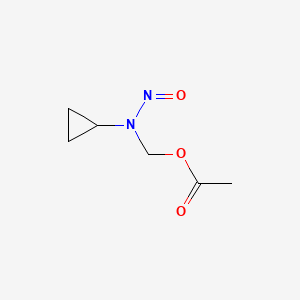
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)

